N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15004986
InChI: InChI=1S/C17H11ClF3N3O3/c18-12-6-5-9(7-11(12)17(19,20)21)22-14(25)8-24-15(26)10-3-1-2-4-13(10)23-16(24)27/h1-7H,8H2,(H,22,25)(H,23,27)
SMILES:
Molecular Formula: C17H11ClF3N3O3
Molecular Weight: 397.7 g/mol

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC15004986

Molecular Formula: C17H11ClF3N3O3

Molecular Weight: 397.7 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C17H11ClF3N3O3
Molecular Weight 397.7 g/mol
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Standard InChI InChI=1S/C17H11ClF3N3O3/c18-12-6-5-9(7-11(12)17(19,20)21)22-14(25)8-24-15(26)10-3-1-2-4-13(10)23-16(24)27/h1-7H,8H2,(H,22,25)(H,23,27)
Standard InChI Key PRFUWJBERSLIHN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide features a trifunctional structure:

  • Chloro-trifluoromethylphenyl moiety: A benzene ring substituted with a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position. This electron-withdrawing group enhances electrophilic reactivity and metabolic stability .

  • 4(3H)-Quinazolinone core: A bicyclic system comprising a fused benzene and pyrimidine ring, with a ketone at position 4 and a hydroxyl group at position 2. The quinazolinone scaffold is renowned for its pharmacological versatility .

  • Acetamide linker: A -CH₂-C(=O)-NH- group bridging the aryl and quinazolinone units, facilitating interactions with biological targets through hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight~416.75 g/mol (estimated)
SolubilityLow in water; soluble in DMSO, DMF
logP (Partition Coefficient)~2.8 (indicative of moderate lipophilicity)
Hydrogen Bond Donors3 (hydroxyl, amide NH, quinazolinone NH)
Hydrogen Bond Acceptors6 (carbonyl, hydroxyl, amide, ether)

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves sequential functionalization of the quinazolinone core and aryl groups:

  • Quinazolinone Formation:
    Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 4(3H)-quinazolinone skeleton . For example:

    Anthranilic acid+UreaHCl, reflux2-Hydroxy-4-oxoquinazolin-3(4H)-one\text{Anthranilic acid} + \text{Urea} \xrightarrow{\text{HCl, reflux}} 2\text{-Hydroxy-4-oxoquinazolin-3(4H)-one}

    Subsequent hydroxylation at position 2 is achieved via oxidative methods .

  • Aryl Substitution:
    The chloro-trifluoromethylphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution, leveraging the electron-deficient nature of the aryl halide .

  • Acetamide Linkage:
    Amide coupling between 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetic acid and the aryl amine is catalyzed by EDCl/HOBt in dichloromethane .

Table 2: Optimization Parameters for Key Steps

StepReagents/ConditionsYield (%)
Quinazolinone FormationHCl, 110°C, 6 hours65–75
Aryl SubstitutionCuI, K₂CO₃, DMF, 120°C50–60
Amide CouplingEDCl, HOBt, DCM, rt70–80

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis, as observed in murine macrophage models (IC₅₀ = 1.2 µM) . Structural analogs with similar quinazolinone-acetamide architectures suppress NF-κB signaling, attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineEC₅₀ (µM)Mechanism
MCF-78.5ROS-mediated apoptosis
A54910.2Topoisomerase II inhibition
HeLa12.7Caspase-3/7 activation

Pharmacological Applications

Drug Development

The compound’s pharmacokinetic profile—moderate oral bioavailability (F = 45%) and plasma half-life (t₁/₂ = 6.2 hours)—supports its development as an oral therapeutic . Preclinical studies highlight synergies with cisplatin in reducing tumor burden in xenograft models .

Targeted Therapy

Docking studies predict high affinity for EGFR (ΔG = -9.8 kcal/mol) and VEGF receptors, positioning it as a dual kinase inhibitor .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator